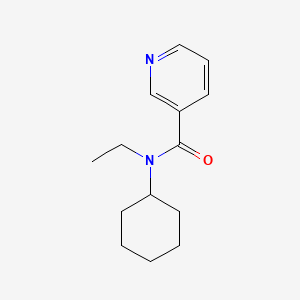
N-cyclohexyl-N-ethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-ethylpyridine-3-carboxamide (CEPCA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CEPCA is a derivative of pyridine and belongs to the family of N-alkylpyridine-3-carboxamides. Its unique chemical structure and properties make it a promising candidate for scientific research.
Mecanismo De Acción
N-cyclohexyl-N-ethylpyridine-3-carboxamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells and the central nervous system. Activation of the CB2 receptor by N-cyclohexyl-N-ethylpyridine-3-carboxamide leads to the inhibition of inflammatory responses, the reduction of pain sensation, and the protection of neurons from damage.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been shown to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, N-cyclohexyl-N-ethylpyridine-3-carboxamide has been found to reduce pain sensation in animal models of inflammatory pain and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-ethylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It has high selectivity for the CB2 receptor, which allows for the specific targeting of this receptor. N-cyclohexyl-N-ethylpyridine-3-carboxamide is also relatively stable and has a long half-life, which makes it suitable for use in in vitro and in vivo experiments. However, N-cyclohexyl-N-ethylpyridine-3-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of N-cyclohexyl-N-ethylpyridine-3-carboxamide. One area of interest is the development of novel therapeutic agents based on N-cyclohexyl-N-ethylpyridine-3-carboxamide for the treatment of neurodegenerative disorders. Another area of interest is the study of the effects of N-cyclohexyl-N-ethylpyridine-3-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclohexyl-N-ethylpyridine-3-carboxamide for therapeutic use.
Métodos De Síntesis
N-cyclohexyl-N-ethylpyridine-3-carboxamide can be synthesized using various methods, including the Schotten-Baumann reaction and the Friedel-Crafts acylation. The Schotten-Baumann reaction involves the reaction of pyridine with cyclohexylamine and ethyl chloroformate in the presence of a base. The Friedel-Crafts acylation method involves the reaction of pyridine with cyclohexanecarbonyl chloride and aluminum chloride in the presence of a solvent.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-ethylpyridine-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. N-cyclohexyl-N-ethylpyridine-3-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJMEDJKIHICBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

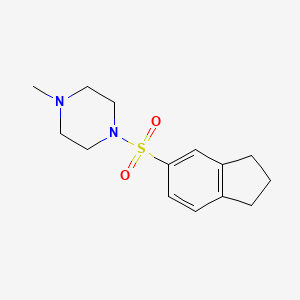

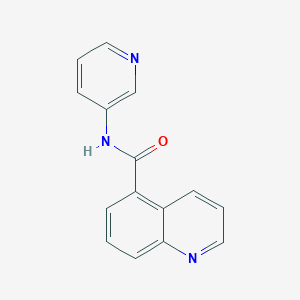


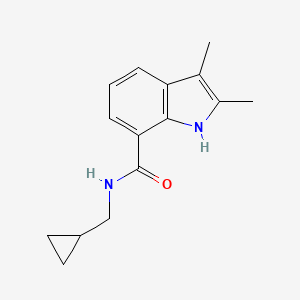
![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
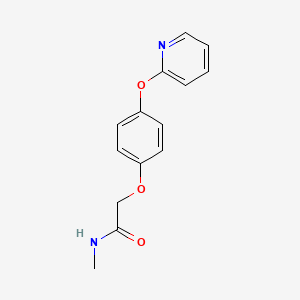
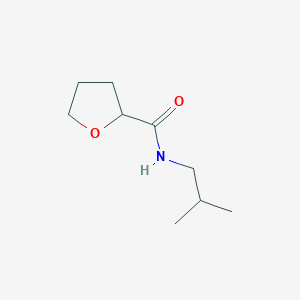
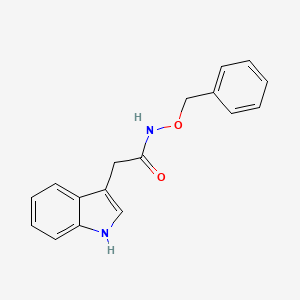
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)